
Oleamide
Overview
Description
Oleamide (cis-9-octadecenamide) is a fatty acid amide derived from oleic acid, first identified in the cerebrospinal fluid of sleep-deprived cats as an endogenous sleep-inducing agent . It belongs to the fatty acid amide (FAA) family, which includes endocannabinoids like anandamide. Structurally, it consists of an 18-carbon chain with a single cis double bond at the 9th position and an amide group.
Preparation Methods
Oleamide can be synthesized through several methods. One common synthetic route involves the reaction of oleic acid with ammonia in the presence of a catalyst such as boric acid, active alumina, or silica gel. The reaction first forms an ammonium salt of oleic acid, which then dehydrates to form this compound. The reaction conditions typically involve temperatures of 170-200°C and pressures of 0.3-0.7 MPa .
Industrial production of this compound often uses oleic acid derived from plant oils. The process involves the continuous addition of ammonia to maintain reaction pressure and the removal of water and unreacted ammonia to ensure complete conversion to this compound. The product is then purified through recrystallization and decolorization using activated carbon .
Chemical Reactions Analysis
Oleamide undergoes various chemical reactions, including hydrolysis, dehydration, and addition reactions. In the presence of acids, bases, or enzymes, this compound can hydrolyze to form oleic acid and ammonia. When heated with strong dehydrating agents like phosphorus pentoxide, this compound dehydrates to form nitriles .
This compound can also participate in addition reactions with formaldehyde and ethylene oxide to produce a range of fine chemical products. These reactions typically require specific catalysts and controlled conditions to achieve the desired products .
Scientific Research Applications
Pharmacological Applications
Oleamide is recognized for its potential therapeutic effects, particularly in the following areas:
Sleep-Inducing Effects
This compound has been identified as a sleep-inducing compound. It is believed to interact with multiple neurotransmitter systems, particularly by acting as an agonist at cannabinoid receptors (CB1) and influencing the GABAergic system. Research indicates that this compound levels increase in the cerebrospinal fluid during sleep deprivation, suggesting a role in sleep regulation .
Anti-Inflammatory Properties
Studies have demonstrated this compound's anti-inflammatory effects, making it a candidate for treating conditions associated with inflammation. It has been shown to inhibit the activity of human monoamine oxidase B and modulate various receptors linked to inflammatory responses .
Neuroprotective Effects
This compound has been implicated in enhancing synaptic plasticity and memory functions through its activation of peroxisome proliferator-activated receptor alpha (PPARα). This mechanism may provide insights into its potential use in neurodegenerative diseases .
Industrial Applications
This compound is widely used in various industrial applications due to its properties as a lubricant and processing aid:
Lubricants and Additives
This compound serves as a lubricant in polymer processing, particularly for low-density polyethylene (LDPE) films and other thermoplastics. Its role as a slip agent helps reduce friction and improve the flow of materials during manufacturing processes .
Coatings and Plastics
In the plastics industry, this compound is utilized as an anti-blocking agent and anti-static agent in films made from polyvinyl chloride (PVC) and polypropylene (PP). This application enhances the performance characteristics of these materials, particularly in packaging .
Analytical Chemistry Interference
Recent studies have highlighted this compound's role as an analytical interference during sample preparation and analysis. It can leach from laboratory equipment into solvents, leading to potential misinterpretations of results in phytochemical and pharmaceutical analyses . This underscores the importance of recognizing this compound's presence when conducting chemical analyses.
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
This compound in Sleep Regulation
A study explored this compound's effects on sleep patterns and its mechanism of action through PPARα activation. The results indicated that this compound administration led to significant improvements in sleep duration and quality in animal models, suggesting its potential as a therapeutic agent for sleep disorders .
This compound's Role in Inflammation
Research investigating this compound's anti-inflammatory properties found that it effectively reduced cytokine production in cell cultures exposed to inflammatory stimuli. This positions this compound as a promising candidate for further development into therapeutic agents targeting inflammatory diseases .
Mechanism of Action
Oleamide exerts its effects through various molecular targets and pathways. It is rapidly metabolized by fatty acid amide hydrolase (FAAH), the same enzyme that metabolizes anandamide. Some of this compound’s effects are thought to be due to increased concentrations of anandamide resulting from FAAH inhibition .
This compound interacts with multiple neurotransmitter systems, including the cannabinoid receptor CB1, although its affinity for this receptor is relatively low. It has been shown to enhance PPARα-dependent neurogenesis in the hippocampus and increase the activity of choline acetyltransferase . Additionally, this compound can induce adipogenesis by activating peroxisome proliferator-activated receptors (PPARs), particularly PPARγ .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anandamide (Arachidonoylethanolamide)
Structural Similarities : Both are FAAs with amide groups.
Functional Differences :
- Receptor Affinity: Anandamide is a canonical endocannabinoid with high CB1 receptor affinity, while oleamide’s CB1 activation is debated. In vitro studies show this compound’s potency is threefold lower than anandamide at CB1 .
- Metabolism : Both are degraded by FAAH, but this compound’s hydrolysis in gastric fluids is negligible unless bile salts are present .
- Physiological Roles : Anandamide primarily modulates appetite and pain, whereas this compound influences sleep and neuroinflammation .
Table 1: Structural and Functional Comparison
Erucamide and Other Polymer-Derived FAAs
Contamination Risks : this compound, erucamide, and myristamide are common lab contaminants leaching from plastics . For instance, this compound was erroneously reported in human meibum until identified as a plastic-derived artifact .
Toxicity : this compound is classified as Cramer class III (highly toxic), but read-across data from erucamide (low toxicity) suggests this may be overestimated .
Functional Comparison with NLRP3 Inflammasome Activators
This compound shares mechanistic similarities with ATP in activating the NLRP3 inflammasome:
- Mechanism : Both induce ASC speck formation and caspase-1 cleavage in LPS-primed macrophages .
- Potency : this compound’s effect is comparable to ATP but operates independently of the P2X7 receptor .
Table 2: NLRP3 Activation Profiles
Controversies and Challenges in this compound Research
- Endogenous vs. Exogenous Sources: While endogenous this compound is linked to sleep regulation , its detection in biological samples is often confounded by plastic contamination .
- Receptor Cross-Talk: this compound’s effects on GABA and dopamine receptors complicate its classification as a pure endocannabinoid .
Biological Activity
Oleamide, a fatty acid primary amide, has garnered significant attention due to its multifaceted biological activities. Discovered in the cerebrospinal fluid of sleep-deprived animals, this compound is recognized for its role as an endogenous sleep-inducing lipid. This article delves into the diverse biological activities of this compound, including its effects on neurotransmission, cardiovascular function, and potential therapeutic applications.
This compound is chemically classified as cis-9,10-octadecenoamide. It is synthesized from oleoylglycine and is primarily degraded by fatty acid amide hydrolase (FAAH). Its biological activity is attributed to its interaction with various receptors, including:
- CB1 Cannabinoid Receptors : this compound activates these receptors, influencing reward and aversion mechanisms .
- Serotonin Receptors : It modulates serotonergic neurotransmission through interactions with 5-HT receptors .
- GABA Receptors : this compound exhibits allosteric modulation of GABA_A receptors, which are critical for inhibitory neurotransmission .
Effects on Sleep and Neurotransmission
This compound's role as a sleep inducer has been well-documented. It accumulates in the cerebrospinal fluid during sleep deprivation and induces physiological sleep in animal models. The compound's ability to inhibit gap junction communication in glial cells has been linked to its sleep-promoting effects .
Table 1: Summary of this compound's Neurotransmitter Interactions
Receptor Type | Effect | Reference |
---|---|---|
CB1 | Activation | |
5-HT1A | Modulation | |
GABA_A | Allosteric modulation | |
Gap Junctions | Inhibition of intercellular communication |
Cardiovascular Effects
This compound has been shown to exert significant cardiovascular effects, including vasodilation and hypotensive actions. In studies involving rat aortic rings pre-contracted with phenylephrine, this compound induced a concentration-dependent vasodilatory response. The maximal response was observed at a concentration of , demonstrating its potential as a therapeutic agent for managing blood pressure .
Case Study: Vasodilatory Effects in Rats
In a controlled study, this compound was administered to two groups of rats: one receiving only the vehicle and the other receiving this compound alongside the vehicle. The results indicated a significant decrease in blood pressure in the this compound group, with effects noted approximately 4-5 minutes post-administration. The hypotensive effect was transient but demonstrated a clear dose-response relationship .
Anti-inflammatory and Antioxidant Properties
Recent research highlights this compound's anti-inflammatory properties. This compound has been shown to suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in various models, suggesting its utility in treating inflammatory diseases . Additionally, it exhibits antioxidant activity by inhibiting lipid peroxidation processes.
Table 2: Summary of this compound's Anti-inflammatory Activities
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Sleep Disorders : As a natural sleep inducer, this compound may be beneficial for treating insomnia and other sleep-related disorders.
- Cardiovascular Health : Its vasodilatory properties suggest potential use in managing hypertension.
- Neuroprotection : this compound's ability to modulate neurotransmitter systems may offer protective effects against neurodegenerative conditions like Alzheimer's disease .
Q & A
Basic Research Questions
Q. What established methods are used for synthesizing and purifying oleamide in laboratory settings?
this compound is synthesized via amidation of oleic acid with ammonia or ammonium salts under controlled conditions. Purification typically involves column chromatography (e.g., silica gel) or recrystallization from solvents like ethanol. Researchers must validate purity using techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .
Q. How is this compound quantified in biological samples or environmental matrices?
Ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) using heated electrospray ionization (HESI) in positive ion mode is the gold standard. Selective ion monitoring (SIM) enhances sensitivity for trace-level detection. Calibration curves with internal standards (e.g., deuterated this compound) ensure accuracy .
Q. What experimental models are commonly used to study this compound’s role in sleep regulation?
Rodent models are primary for in vivo studies, with sleep-wake cycles monitored via electroencephalography (EEG). Dosage ranges (10–50 mg/kg, intraperitoneal) and timing relative to circadian rhythms are critical variables. In vitro approaches include receptor-binding assays (e.g., cannabinoid receptors CB1/CB2) to elucidate mechanistic pathways .
Advanced Research Questions
Q. How do researchers resolve contradictions in this compound’s reported neuroprotective vs. neurotoxic effects?
Discrepancies arise from concentration-dependent effects and model specificity. For example, in vitro studies using glutamate-induced excitotoxicity in neuronal cultures show neuroprotection at low concentrations (µM range), while prolonged exposure or higher doses may induce apoptosis. Researchers must standardize dose-response curves and validate findings across multiple models (e.g., transgenic mice, 3D neurospheroids) .
Q. What methodological controls are essential to avoid exogenous this compound contamination in experiments?
this compound leaching from plastic labware (e.g., pipette tips, centrifuge tubes) can confound results. Best practices include using glass containers, pre-rinsing materials with solvents (e.g., methanol), and running procedural blanks. Confirmation via mass spectrometry ensures no background interference .
Q. How can this compound’s interaction with the endocannabinoid system be isolated from other signaling pathways?
Receptor-specific antagonists (e.g., SR141716A for CB1) and knockout animal models are employed to dissect pathways. Competitive binding assays and calcium imaging in transfected cell lines (e.g., HEK293 expressing CB1) further isolate receptor-mediated effects. Cross-talk with serotonin or GABA receptors requires pharmacological inhibition .
Q. What challenges exist in assessing this compound’s long-term toxicological profile in preclinical studies?
Limited toxicokinetic data necessitate repeated-dose studies over weeks/months, with endpoints including liver enzyme levels (ALT/AST) and histopathology. Researchers must account for species-specific metabolism and potential accumulation in lipid-rich tissues. EU regulatory frameworks (e.g., REACH) provide guidelines but lack this compound-specific thresholds, requiring case-by-case risk assessment .
Q. How can metabolomic studies improve understanding of this compound’s bioactive derivatives?
Stable isotope labeling (e.g., ¹³C-oleamide) combined with tandem MS enables tracking of metabolites like ethanolamine and oleic acid. Pathway analysis tools (e.g., MetaboAnalyst) map biotransformation routes, while CRISPR-edited enzymes (e.g., fatty acid amide hydrolase, FAAH) clarify degradation kinetics .
Properties
IUPAC Name |
(Z)-octadec-9-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H2,19,20)/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FATBGEAMYMYZAF-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6027137 | |
Record name | (9Z)-Octadec-9-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6027137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Other Solid; Liquid; Other Solid; Pellets or Large Crystals, Ivory-colored solid; [HSDB], Solid | |
Record name | 9-Octadecenamide, (9Z)- | |
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Record name | (Z)-9-Octadecenamide | |
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URL | https://haz-map.com/Agents/7758 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Oleamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002117 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
INSOL IN WATER; SOL IN ETHER, HOT ALCOHOL | |
Record name | (Z)-9-OCTADECENAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5560 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.94 | |
Record name | (Z)-9-OCTADECENAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5560 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000012 [mmHg] | |
Record name | (Z)-9-Octadecenamide | |
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Color/Form |
IVORY-COLORED POWDER | |
CAS No. |
301-02-0 | |
Record name | Oleamide | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=301-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Oleyl amide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000301020 | |
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Record name | Oleamide | |
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Record name | 9-Octadecenamide, (9Z)- | |
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Record name | (9Z)-Octadec-9-enamide | |
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Record name | Oleamide | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.550 | |
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Record name | OLEAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L25QK8BWO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | (Z)-9-OCTADECENAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5560 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Oleamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002117 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
76 °C, 102 - 104 °C | |
Record name | (Z)-9-OCTADECENAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5560 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Oleamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002117 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Precursor scoring | Relevance Heuristic |
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